N-环己基-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

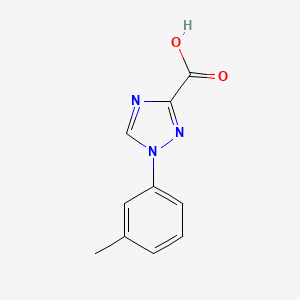

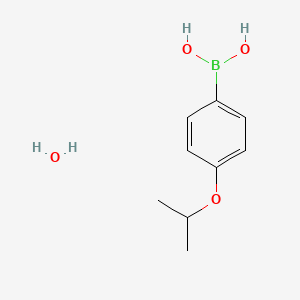

“N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids and their derivatives are typically synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

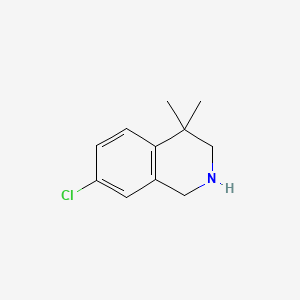

The compound likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a boronic ester group (a boron atom bonded to two oxygen atoms and two carbon atoms) .Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. They can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds .科学研究应用

催化和合成增强

该化合物已被证明有助于通过无溶剂合成方法促进 N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物的合成。此过程由 N,N,N',N'-四溴苯-1,3-二磺酰胺和聚(N-溴-N-乙基苯-1,3-二磺酰胺)催化,突出了其在温和条件下促进高效化学反应中的效用 (Ghorbani-Vaghei 和 Amiri,2014 年)。

结构和物理化学分析

研究还集中在掺入 N-环己基衍生物的化合物的结构和物理化学性质上。例如,对 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸甲酯和类似化合物的研究通过 FTIR、NMR 和质谱等技术,结合 X 射线衍射和密度泛函理论 (DFT),深入了解了它们的分子结构、构象分析和物理化学特性 (Huang 等人,2021 年)。

聚合物化学

该化合物也已在聚合物化学中找到应用。例如,由铬 (III) 配合物催化的环己烯氧化物/二氧化碳共聚是其效用明显的另一个领域。此过程导致生产出分子量低、多分散性窄的聚碳酸酯,展示了其在环保聚合物生产中的作用 (Devaine-Pressing、Dawe 和 Kozak,2015 年)。

硼酸酯合成

此外,在有机合成和材料科学中至关重要的硼酸酯的合成已使用吡咯烷鎓酸性离子液体进行催化。此合成路线强调了该化合物在形成结构复杂且功能多样含硼分子的重要性 (Li-Zhen 等人,2010 年)。

多环化合物形成

采用该化合物的四组分环化新策略允许合成多环吡唑并[3,4-b]吡啶。此方法展示了其在创建复杂分子结构中的作用,这可能对包括药物化学和材料科学在内的各个领域产生影响 (Tu 等人,2014 年)。

未来方向

作用机制

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes .

Mode of Action

The compound’s mode of action involves a process called borylation, which is the introduction of a boron atom into a molecule . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The compound affects the biochemical pathway of hydroboration, which involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond . This can occur in alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

The result of the compound’s action is the formation of new compounds such as pinacol benzyl boronate . This can be used in further chemical reactions, potentially leading to the synthesis of various biologically active compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored under inert gas and away from light and air to maintain its stability.

生化分析

Biochemical Properties

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. The nature of these interactions often involves the formation of covalent bonds with substrates, leading to the creation of new chemical entities. For instance, it can act as a catalyst in the presence of palladium or copper, enabling the formation of aryl boronates and chiral allenyl boronates .

Cellular Effects

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of specific signaling pathways, potentially leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can form stable complexes with enzymes, altering their catalytic activity and subsequently influencing downstream biochemical pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in animal models are dose-dependent. At lower dosages, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher dosages, toxic or adverse effects can occur, including cellular damage or impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its interactions with metabolic enzymes can result in the formation of intermediate metabolites, which may further participate in downstream biochemical reactions .

Transport and Distribution

The transport and distribution of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibits specific subcellular localization patterns, which are critical for its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or compartments within the cell. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

属性

IUPAC Name |

N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSZJUACMJASTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694457 |

Source

|

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315350-19-6 |

Source

|

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)

![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)